molecular formula C8H8N2O B8676278 3-(methoxymethyl)pyridine-4-carbonitrile

3-(methoxymethyl)pyridine-4-carbonitrile

Cat. No.: B8676278
M. Wt: 148.16 g/mol
InChI Key: ORDNKZGFKGQYIL-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)pyridine-4-carbonitrile is a pyridine derivative featuring a methoxymethyl substituent at the 3-position and a nitrile group at the 4-position. These compounds are pivotal in medicinal chemistry, materials science, and agrochemical research due to their versatile reactivity and tunable electronic properties .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-(methoxymethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-11-6-8-5-10-3-2-7(8)4-9/h2-3,5H,6H2,1H3

InChI Key

ORDNKZGFKGQYIL-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CN=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)pyridine with methanol in the presence of a strong acid catalyst to form 3-(methoxymethyl)pyridine. This intermediate is then reacted with cyanogen bromide under basic conditions to introduce the carbonitrile group at the fourth position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The carbonitrile group can be reduced to form an amine or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: 3-(formylmethyl)pyridine-4-carbonitrile or 3-(carboxymethyl)pyridine-4-carbonitrile.

    Reduction: 3-(methoxymethyl)pyridine-4-amine or 3-(methoxymethyl)pyridine-4-aldehyde.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-(methoxymethyl)pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and as a building block in medicinal chemistry.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carbonitrile groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition or activation of specific enzymes, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents/Functional Groups Melting Point (°C) Key Spectral Data (IR/NMR) Reference ID
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile C₁₄H₁₃N₂O₂ 4-methyl, 6-(4-methoxyphenyl), 2-oxo Not reported IR: C≡N stretch (~2220 cm⁻¹), C=O (~1680 cm⁻¹)
6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile C₁₈H₁₂Cl₂N₂O₂S 2-methoxy, 4-(4-methoxyphenyl), 6-(dichlorothiophenyl) 215–217 NMR: δ 8.2–7.2 (aromatic H), δ 3.9 (OCH₃)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 4-(4-methoxyphenyl), 2-(methylthio), 6-oxo 300 IR: C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹); NMR: δ 6.8–7.4 (aromatic H)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Variable Amino, chloro, substituted aryl groups Not reported IR: C≡N (~2240 cm⁻¹), NH₂ (~3400 cm⁻¹)

Key Observations:

  • Electronic Effects: The nitrile group (C≡N) in all analogs contributes to strong IR absorption near 2200–2240 cm⁻¹, consistent with its electron-withdrawing nature . Methoxy groups (OCH₃) enhance solubility in polar solvents, as seen in compounds from and .
  • Thermal Stability: High melting points (e.g., 300°C in ) correlate with rigid, planar structures and strong intermolecular interactions (e.g., hydrogen bonding in dihydropyrimidines) .

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